This compound is part of a larger class of isoquinoline derivatives that have garnered interest due to their potential biological activities, particularly in neuropharmacology and medicinal chemistry. Isoquinoline alkaloids are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and analgesic properties. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity.
The synthesis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several methods, with one common approach being the reduction of corresponding isoquinoline precursors. The following outlines a general method for synthesizing this compound:
Technical parameters such as temperature, pressure, and catalyst choice can significantly affect yield and purity during these reactions.
The molecular structure of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to elucidate the structure further by providing information about the chemical environment of hydrogen atoms in the molecule.
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol can participate in various chemical reactions due to its functional groups:
These reactions are relevant in synthetic organic chemistry for modifying the compound's properties or creating derivatives with enhanced biological activity.
The mechanism of action for 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol is not fully characterized but is likely linked to its interactions with neurotransmitter systems. Isoquinoline derivatives often exhibit activity on various receptors:
Experimental studies involving receptor binding assays would provide further insights into its specific mechanisms.
The physical and chemical properties of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol include:
These properties influence its handling, storage, and application in various fields.
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol has potential applications in several scientific domains:
Isoquinoline alkaloids represent a historically significant class of natural products with a documented legacy in traditional medicine and modern drug discovery. These compounds, characterized by their nitrogen-containing heterocyclic core, exhibit diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects [7]. The structural complexity of naturally occurring isoquinolines, however, presents challenges such as intricate extraction processes, limited scalability, and constrained opportunities for rational structural optimization. This has driven synthetic efforts toward simplified analogs like 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol, which retain core pharmacophoric elements while enhancing synthetic accessibility and allowing for targeted modifications. Notably, saturated isoquinoline scaffolds (e.g., octahydro derivatives) mitigate the toxicity concerns associated with unsaturated natural analogs (e.g., hepatotoxic 1,2-unsaturated pyrrolizidines) while preserving bioactivity [6]. The evolution toward partially saturated isoquinolines reflects a strategic shift in medicinal chemistry to leverage privileged structures for developing safer, more efficacious therapeutics targeting complex diseases like cancer, viral infections, and autoimmune disorders [4] [7].
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol embodies key structural elements essential for molecular recognition and pharmacological activity:
Table 1: Structural and Physicochemical Properties of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 1-(4-Methoxyphenyl)-octahydroisoquinolin-4a-ol | [2] |
CAS Registry Number | 81562-91-6 | [2] |
Molecular Formula | C₁₆H₂₃NO₂ | [2] |
Molecular Weight | 261.36 g/mol | [2] |
Key Stereocenters | C4a (Bridgehead) | [6] [10] |
Pharmacophoric Elements | Bridgehead N, C4a-OH, Aryl Methoxy | [5] [8] |
Table 2: Comparative Stereochemistry in Octahydroisoquinoline Derivatives
Compound | Configuration at C4a | Biological Relevance | |
---|---|---|---|
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol | S or R (Unspecified) | Dictates binding mode to target proteins | |
(S)-1-[(4-Methoxyphenyl)methyl]isoquinoline | S | Enhanced CXCR4 binding in some analogs | [3] [10] |
Plerixafor (AMD3100) | N/A (Non-isoquinoline) | Clinical CXCR4 antagonist; structural benchmark | [4] |
Research on 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol and its analogs focuses on addressing key gaps in chemokine receptor modulation and oncology/therapeutic agent development:
Table 3: Priority Research Areas and Applications
Research Objective | Potential Application | Current Evidence |
---|---|---|
CXCR4 Antagonism | Block cancer metastasis; HIV entry inhibition | Analog plerixafor clinically approved for stem cell mobilization [4] |
GPCR Polypharmacology | Neurological disorders (pain, cognition) | Structural similarity to spiro-decane serotonin modulators [9] |
Enantioselective Synthesis | Production of pure stereoisomers for SAR | Limited data on C4a-specific isomers [6] |
Scaffold Hopping | New chemotypes for glucocorticoid modulation | Octahydro-azadecalin patents demonstrate scaffold versatility [8] |
The scaffold’s versatility positions it as a strategic platform for developing mechanistically diverse therapeutics. Future work requires rigorous pharmacological profiling and in vivo validation to translate structural potential into clinical candidates [4] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7